[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE
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Overview
Description
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a carbamoyl group, and an acetamidopropanoate moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carbamoyl group is then attached via a reaction with isocyanates or carbamoyl chlorides. Finally, the acetamidopropanoate moiety is introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and acetamidopropanoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE can be compared with similar compounds such as:
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-IODOBENZOATE: Similar structure but with an iodine atom instead of an acetamidopropanoate group.
[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-HYDROXYBENZOATE: Contains a hydroxyl group instead of an acetamidopropanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-acetamidopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-8(15-9(2)17)13(19)20-7-12(18)16-11-5-3-10(14)4-6-11/h3-6,8H,7H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCYFFCWXBCWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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